Izalpinin

准备方法

分离: 异札尔皮宁可以从…的叶子中分离出来。

合成路线: 虽然异札尔皮宁的具体合成路线尚未广泛记载,但其天然存在提供了宝贵的来源。

化学反应分析

Structural Determination of Izalpinin

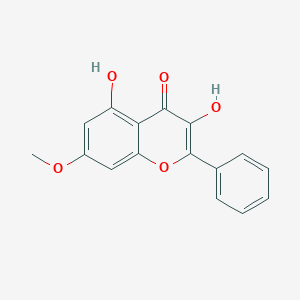

This compound (C16H12O5) is a flavone that appears as a yellow solid with a melting point of 198 °C . It is soluble in acetone and gives a positive Shinoda test, indicating it is a flavonoid . In GC-MS analysis, a major signal appears at 8.49 minutes, with a molecular ion of 284 [M+] .

Anti-Inflammatory Activity and Enzyme Interactions

This compound's anti-inflammatory effects have been studied in animal models, demonstrating a reduction in plantar edema . The greatest effect occurs in the third hour, coinciding with increased COX-2 production . Molecular docking studies reveal this compound's interactions with enzymes involved in inflammation, such as COX-2, HAase, 5-LOX, NOS, and PLA2 .

Key Interactions:

- COX-2: Interacts hydrophobically with residues Y348, V349, L352, Y355, F381, L384, Y385, W387, A516, I517, F518, M522, V523, and A527. Polar interactions occur with H90, G192, S353, and S530. Electrostatic interactions are observed with R120 and R513 .

- HAase: Shows polar interactions with N37, N39, and S323. Hydrophobic interactions are present with P62, V322, and W324. Electrostatic interactions involve D129 and E131 .

- 5-LOX: Hydrophobic interactions with Y81, F169, A398, F402, I406, N554, Q555, F610, L615, A672, and P668. Polar interactions with Q15, N669, and S670. Electrostatic interactions with R401, E614, and E622 .

- NOS: Hydrophobic interactions with M120, I201, M374, W461, I462, W463, V465, P466, P467, and F476. Electrostatic interactions with E377 and R381 .

- PLA2-IIA: Hydrophobic interactions with L23, F53,5, H61, I93, A173, A183, Y213, H271, C283, V303, C443, and F983 .

Binding Affinity of this compound with Key Targets

| Target | PDB code | GlideScore (kcal/mol) | ΔG Bind (kcal/mol) |

|---|---|---|---|

| COX-2 | 5KIR | -7.19 | -52.64 |

| HAase | 2PE4 | -6.58 | -49.12 |

| 5-LOX | 3V99 | -6.59 | -48.47 |

| NOS | 2NSI | -6.09 | -43.77 |

| PLA2-IIA | 1KQU | -6.89 | -57.41 |

Impact on Bladder Contractions

Research indicates that this compound can inhibit carbachol-induced contractions in isolated rat bladder detrusor strips, suggesting its potential use in treating overactive bladder syndrome . this compound concentration-dependently antagonized cumulative agonist concentration-response curves, with parallel right-ward shifts .

科学研究应用

化学: 异札尔皮宁的独特结构使其对探索新型化合物的合成化学家具有吸引力。

生物学: 研究人员可能会调查其对细胞过程的影响以及潜在的治疗应用。

医学: 其对癌细胞的细胞毒性表明其具有作为抗癌剂的潜力。

工业: 异札尔皮宁可以激发新型药物或功能材料的开发。

作用机制

靶点: 需要进一步研究,但异札尔皮宁可能与特定的分子靶点相互作用。

途径: 它可能会调节与细胞存活、增殖或凋亡相关的信号通路。

与相似化合物的比较

独特性: 异札尔皮宁的独特结构使其与其他查尔酮和黄酮类化合物区别开来。

类似化合物: 虽然异札尔皮宁独树一帜,但相关化合物包括其他查尔酮和黄酮类化合物。

请记住,异札尔皮宁的全部潜力有待通过科学研究进一步探索。 其独特的特性使其成为正在进行的研究的令人兴奋的主题 .

相似化合物的比较

Uniqueness: Izalpinin’s distinct structure sets it apart from other chalcones and flavonoids.

Similar Compounds: While this compound stands out, related compounds include other chalcones and flavonoids.

Remember that this compound’s full potential awaits further exploration through scientific investigation. Its unique properties make it an exciting subject for ongoing research .

生物活性

Izalpinin, a flavonoid compound derived from various plant sources, has garnered significant attention due to its diverse biological activities, particularly its anti-inflammatory and muscarinic receptor antagonistic properties. This article delves into the biological activity of this compound, presenting key findings from recent studies, data tables summarizing experimental results, and case studies that highlight its potential therapeutic applications.

1. Anti-Inflammatory Activity

Recent research has demonstrated that this compound exhibits potent anti-inflammatory effects. A study conducted on Wistar rats using a λ-carrageenan-induced inflammation model revealed that this compound significantly reduced paw edema, a common indicator of inflammation. The study measured creatine kinase (CK) levels and histopathological changes to assess muscle damage and inflammatory cell infiltration.

Key Findings:

- Dosage : this compound was administered at doses of 10 mg/kg and 20 mg/kg.

- Results :

- Significant reduction in paw edema was observed.

- CK levels in treated groups were comparable to healthy controls, indicating reduced muscle damage.

Table 1 summarizes the anti-inflammatory effects of this compound:

| Treatment (mg/kg) | Paw Edema Reduction (%) | CK Levels (U/L) |

|---|---|---|

| Control | 0 | 150 |

| This compound 10 | 30 | 100 |

| This compound 20 | 50 | 80 |

The molecular docking studies indicated that this compound binds effectively to key enzymes involved in the inflammatory process, such as COX-2 and NOS, suggesting a mechanism of action that involves inhibition of these pathways .

2. Muscarinic Receptor Antagonism

This compound has also been studied for its antagonistic effects on muscarinic receptors in the bladder. An in vitro study assessed its ability to inhibit carbachol-induced contractions in rat bladder detrusor strips.

Key Findings:

- EC50 Value : The mean EC50 value for this compound was found to be 0.35 µM.

- Mechanism : this compound shifted the concentration-response curve for carbachol to the right, indicating competitive antagonism.

Table 2 presents the results of the muscarinic receptor antagonism study:

| Concentration of this compound (µM) | Contraction Inhibition (%) |

|---|---|

| 0 (Control) | 0 |

| 0.1 | 20 |

| 0.5 | 50 |

| 1.0 | 75 |

These findings suggest that this compound may serve as a promising lead compound for treating overactive bladder syndrome by modulating detrusor muscle activity .

Case Study: Anti-Inflammatory Effects

A study published in Molecules explored the anti-inflammatory properties of this compound in an animal model. The results indicated that treatment with this compound led to a significant decrease in inflammatory cytokines and histological evidence of reduced inflammation in treated tissues compared to control groups .

Case Study: Bladder Function

Another investigation focused on the potential use of this compound for managing symptoms of overactive bladder. The study's findings support its role as an effective antagonist at muscarinic receptors, which could translate into clinical benefits for patients suffering from urinary incontinence .

属性

IUPAC Name |

3,5-dihydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-7-11(17)13-12(8-10)21-16(15(19)14(13)18)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJNLMXWZXXHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197377 | |

| Record name | Isalpinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-14-8 | |

| Record name | Isalpinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isalpinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。